Esculentoside C is a saponin compound that belongs to a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, which includes Phytolacca esculenta, P. americana, and P. acinosa. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. The esculentosides are derived from sapogenin precursors such as jaligonic acid or phytolaccagenin and are characterized by their glycosylated structures, which may include mono-, di-, or tri-saccharide units1.
Further research is needed to elucidate the biosynthesis pathways of Esculentoside C in Radix phytolaccae. [] Understanding these pathways could pave the way for developing sustainable production methods or engineering plants with altered esculentoside profiles.
Conducting comprehensive structure-activity relationship studies is crucial to understanding the specific structural features of Esculentoside C responsible for its biological activities. [] This knowledge will aid in developing more potent and selective derivatives with enhanced therapeutic potential.
Exploring potential synergistic effects between Esculentoside C and other bioactive compounds found in Radix phytolaccae is crucial for developing effective multi-target therapies. []
Developing efficient, cost-effective, and standardized methods for extracting and purifying Esculentoside C from Radix phytolaccae will be crucial for facilitating further research and potential commercial applications. []
Esculentoside A has shown promise in the treatment of neuroinflammatory diseases, such as Alzheimer's disease, by attenuating memory deficits and reducing pro-inflammatory factors in the hippocampus2. It also has potential in treating autoimmune diseases by modulating T cell-mediated adaptive immunity3. In acute lung injury, EsA has protective effects by reducing inflammatory responses4. Moreover, EsA has been found to suppress breast cancer stem cell growth by blocking the IL-6/STAT3 signaling pathway, indicating its potential as an anticancer agent7.
Esculentoside A and B have been reported to enhance the phagocytic function of leukocytes and promote DNA synthesis, which could be beneficial in boosting the immune response8. EsA also exerts anti-inflammatory activity in microglial cells, which could be advantageous in treating neuroinflammatory conditions6.
Esculentoside B has been identified as an antifungal agent and has shown to inhibit the inflammatory response through the JNK and downstream NF-κB signaling pathway in macrophage cells5. This suggests its use as an anti-inflammatory and antifungal compound.
Esculentoside A has been found to protect against osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis, which could make it a potential therapeutic agent for this condition10.
The pharmacological properties of esculentosides, particularly Esculentoside A (EsA), have been extensively studied. EsA has been shown to inhibit the release of cytokines, contributing to its anti-inflammatory and anticancer effects. It targets enzymes such as cyclooxygenase 2 (COX-2) and casein kinase 2 (CK2), as well as the protein high-mobility group box 1 (HGMB1), which is based on molecular modeling and structural analogy with glycyrrhizin, a known HGMB1 alarmin inhibitor1. Additionally, EsA has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) in neuroinflammation models, which is relevant to diseases like Alzheimer's2. In the context of autoimmune diseases, EsA modulates T-lymphocyte proliferation and apoptosis, suggesting a role in adaptive immunity3. Furthermore, EsA has demonstrated protective effects in models of acute lung injury by inhibiting nuclear factor kappa B (NF-κB) and MAPK signaling pathways4.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5